molecular formula C15H15N5O3S B2977212 (E)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide CAS No. 2035007-46-4

(E)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2977212
CAS No.: 2035007-46-4
M. Wt: 345.38
InChI Key: DDUBKSBVDPVWFK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a hybrid scaffold of 1,2,4-oxadiazole and 1-methylpyrazole. Its E-configuration ensures optimal spatial alignment for target binding, as confirmed by X-ray crystallography using SHELX software, a standard tool for small-molecule structural refinement .

Properties

IUPAC Name

(E)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-20-11-13(9-16-20)15-18-14(23-19-15)10-17-24(21,22)8-7-12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUBKSBVDPVWFK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This compound features a sulfonamide group attached to an ethenesulfonamide moiety and a pyrazole-substituted oxadiazole ring. The molecular weight is approximately 336.39 g/mol.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

The anticancer activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle progression.
  • Targeting Signaling Pathways : It has been shown to interfere with key signaling pathways such as NF-kB and EGFR pathways, leading to reduced tumor growth.

Case Studies and Experimental Findings

Several studies have evaluated the anticancer efficacy of oxadiazole derivatives:

StudyCompound TestedCell LinesIC50 Value (µM)Mechanism
Zhang et al. (2023) Various oxadiazolesHEPG2, MCF71.18 ± 0.14Apoptosis induction
Arafa et al. (2020) 2-substituted oxadiazolesA549, HT290.2757Axl kinase inhibition
PMC Article (2020) Novel oxadiazolesHCC cellsNot specifiedNF-kB pathway modulation

Additional Biological Activities

Apart from anticancer effects, the compound also exhibits:

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Some studies suggest that these compounds can reduce inflammation by inhibiting COX enzymes and other inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound’s core structure shares similarities with three classes of derivatives:

  • Oxadiazole-containing sulfonamides : These often exhibit improved metabolic stability compared to amide-based analogs.
  • Pyrazole-integrated scaffolds : The 1-methylpyrazole group enhances solubility and bioavailability relative to bulkier aryl substituents.
  • Ethenesulfonamides : The (E)-configuration is critical for activity, as (Z)-isomers typically show reduced binding affinity due to steric clashes.

Physicochemical Properties

Key properties were compared using methodologies such as spectrofluorometry and tensiometry, commonly applied to assess solubility and aggregation behavior in related compounds . For example:

Compound Name Molecular Weight LogP Solubility (PBS, µg/mL) CMC* (mM)
Target Compound 432.45 2.8 15.2 ± 1.3 N/A
Analog 1 (Oxadiazole-benzenesulfonamide) 410.40 3.1 8.7 ± 0.9 0.05†
Analog 2 (Pyrazole-thioether) 398.38 2.5 22.5 ± 2.1 N/A

*Critical micelle concentration (CMC) is relevant for amphiphilic analogs; the target compound lacks surfactant properties.
†Data from quaternary ammonium analogs using tensiometry .

Computational and Crystallographic Insights

Structural refinements via SHELX revealed that the oxadiazole ring’s planar geometry facilitates π-π stacking with kinase active sites, a feature absent in saturated heterocycles like tetrahydrofuran analogs. Molecular dynamics simulations further suggest that the sulfonamide’s sulfonyl group stabilizes binding through water-mediated hydrogen bonds.

Methodological Considerations

  • Crystallography : SHELX remains a gold standard for resolving stereochemical details in sulfonamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.